![molecular formula C5H7N3OS B1331218 4-Methyl-1,3-thiazole-5-carbohydrazide CAS No. 89179-72-6](/img/structure/B1331218.png)
4-Methyl-1,3-thiazole-5-carbohydrazide
Overview
Description
4-Methyl-1,3-thiazole-5-carbohydrazide is a chemical compound with the molecular formula C5H7N3OS . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of 4-Methyl-1,3-thiazole-5-carbohydrazide involves several steps. The compound 4-Methyl-2-phenylthiazole-5-carbohydrazide is used as a synthon . This compound reacts with various aromatic aldehydes to form new compounds . The exact synthesis process can vary depending on the desired end product .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,3-thiazole-5-carbohydrazide consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .Chemical Reactions Analysis
The thiazole ring in 4-Methyl-1,3-thiazole-5-carbohydrazide has many reactive positions where various chemical reactions can take place, such as donor–acceptor, nucleophilic, and oxidation reactions . The exact chemical reactions that this compound undergoes can depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis
4-Methyl-1,3-thiazole-5-carbohydrazide is a powder with a molecular weight of 157.2 . It has a melting point of 163-168 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
Derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide have shown significant antimicrobial activity , particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents or treatments .
Pharmaceutical Intermediates
The compound is used as an intermediate in pharmaceutical manufacturing. Its role in synthesizing other chemical entities can be crucial for developing various drugs .
Inhibition of E. coli
Some derivatives have demonstrated promising potential in inhibiting the growth of E. coli, which indicates its use in antibacterial research and treatment strategies .
Lipophilicity Studies
The lipophilicity of new derivatives has been experimentally determined, which is essential for understanding the pharmacokinetic properties of potential pharmaceuticals .
Synthesis of New Derivatives
Research has been conducted on synthesizing new derivatives of this compound, which could lead to discovering novel therapeutic agents with various applications .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
There is ongoing research into the potential uses of 4-Methyl-1,3-thiazole-5-carbohydrazide and related compounds. For example, some derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have shown significant antimicrobial activity . Another promising candidate is acyl-hydrazone 12, obtained from condensation with 4-bromo-benzaldehyde, which has shown potent growth inhibitory effects .
Mechanism of Action
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of enzymes, receptors, and biochemical pathways, suggesting that 4-Methyl-1,3-thiazole-5-carbohydrazide may have similar targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different physiological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
The lipophilicity of thiazole derivatives has been studied, which can influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
4-methyl-1,3-thiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)10-2-7-3/h2H,6H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRMUFUNXPTTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293760 | |
Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-thiazole-5-carbohydrazide | |
CAS RN |
89179-72-6 | |
Record name | NSC91890 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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